2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Catalog No.
S3229278
CAS No.
1394042-79-5
M.F
C8H14ClNO2
M. Wt
191.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydroc...

CAS Number

1394042-79-5

Product Name

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

IUPAC Name

2-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.66

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

FIJJOQJMVNDCSN-UHFFFAOYSA-N

SMILES

C1CC2(CCC1NC2)C(=O)O.Cl

Solubility

not available

Additionally, there is a study on the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom in a bicyclic framework. Its molecular formula is C8H14ClNO2, and it has a molecular weight of approximately 191.66 g/mol. The compound features a carboxylic acid functional group at the 4-position of the bicyclic structure, enhancing its solubility and reactivity in various chemical environments. It is soluble in water and exhibits significant biological activity, making it of interest in pharmaceutical research and development .

As with any new compound, it's important to exercise caution when handling ACHO-HCl. Given the presence of a carboxylic acid group, it's likely to be irritating to skin and eyes. The hydrochloride group could also contribute to its irritant properties []. Without specific data, it's best to assume the compound has moderate toxicity and treat it with appropriate safety measures.

The chemical behavior of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride can be described through various reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, acting as an acid when reacting with bases.
  • Esterification: The compound can react with alcohols to form esters, particularly under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a bicyclic amine derivative.

These reactions are vital for synthesizing derivatives with potentially enhanced biological properties or altered pharmacokinetics.

Research indicates that 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural similarity to known neurotransmitter systems suggests it may interact with various receptors in the central nervous system. Preliminary studies indicate potential applications in treating neurological disorders due to its ability to modulate neurotransmitter release and receptor activity .

The synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride typically involves several steps:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors, often utilizing nitrogen-containing compounds.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carboxylation reactions or by hydrolysis of suitable esters.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.

These methods may vary based on specific laboratory conditions and desired yields.

The primary applications of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride lie within medicinal chemistry:

  • Pharmaceutical Development: Its unique structure allows for exploration as a lead compound in developing new drugs targeting neurological disorders.
  • Research Tool: It serves as a reference standard in biochemical assays and drug discovery processes.

Interaction studies have demonstrated that 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural characteristics with 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
1-Azabicyclo[2.2.1]heptane-7-carboxylic acidSimilar bicyclic structure but different ring sizeMay exhibit different receptor affinity
3-Azabicyclo[3.3.1]nonane-9-carboxylic acidLarger bicyclic systemPotentially broader spectrum of biological activity
1-Pyrrolidinepropanoic acidContains a five-membered ringDifferent pharmacological profile

These compounds provide insights into how structural variations affect biological activity and pharmacodynamics, highlighting the uniqueness of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride within this class of compounds.

Dates

Modify: 2023-08-19

Explore Compound Types